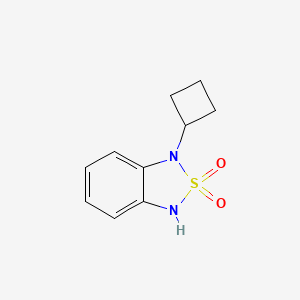

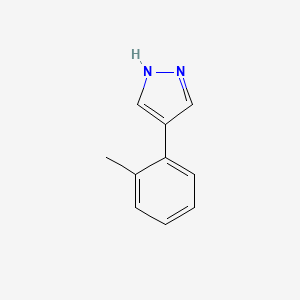

![molecular formula C13H16N2O3S2 B3012243 6-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine CAS No. 1219907-21-7](/img/structure/B3012243.png)

6-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine is a useful research compound. Its molecular formula is C13H16N2O3S2 and its molecular weight is 312.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis Techniques

Research on the synthesis of complex peptides and heterocycles often explores compounds similar to 6-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine. For instance, the solution-phase synthesis using Bts-protected amino acid chlorides demonstrates efficient coupling and methylation steps, highlighting the utility of similar compounds in peptide synthesis (Vedejs & Kongkittingam, 2000). Additionally, the alkylation and oxidation studies of closely related thiazocine derivatives underscore their potential in synthesizing novel organic molecules with varied functional groups (Ohkata, Takee, & Akiba, 1985).

Catalysis and Organic Transformations

Research into the design of ionic liquids for catalyzing multi-component syntheses, such as the creation of tetrasubstituted imidazoles, showcases the broader chemical utility of sulfonamide and thiazole derivatives. This work demonstrates their role in enhancing reaction efficiency under solvent-free conditions, which could be relevant for derivatives of the target compound (Zolfigol et al., 2013).

Antimicrobial and Antifungal Properties

Derivatives of sulfur-containing heterocycles, similar to the target compound, have been explored for their antimicrobial and antifungal properties. For instance, certain sulfonamide derivatives have shown sensitivity to both Gram-positive and Gram-negative bacteria, along with antifungal activity against Candida albicans, highlighting their potential as leads for new antimicrobial agents (Kobzar, Sych, & Perekhoda, 2019).

Anticancer Research

Compounds structurally related to this compound have been synthesized and evaluated for their anticancer properties. Research indicates that certain sulfonamide derivatives exhibit potent cytotoxicity against various cancer cell lines, suggesting the potential of such compounds in developing new anticancer treatments (Redda, Gangapuram, Mochona, Mateeva, & Ardley, 2011).

Environmental Applications

The creation of novel sulfonated thin-film composite nanofiltration membranes demonstrates the utility of sulfonated compounds in environmental applications, particularly in the treatment of dye solutions. These membranes show improved water flux and dye rejection capabilities, underscoring the importance of such research in addressing environmental challenges (Liu et al., 2012).

Mécanisme D'action

Target of Action

The primary target of this compound is the HIV-1 Reverse Transcriptase (RT) . This enzyme plays a crucial role in the replication of the Human Immunodeficiency Virus Type 1 (HIV-1), making it a key target for antiretroviral therapy .

Mode of Action

The compound interacts with the HIV-1 RT in a unique way. It binds to the allosteric center of the RT, leading to an uncompetitive inhibition mode .

Biochemical Pathways

The compound affects the HIV-1 replication pathway by inhibiting the RT enzyme . This prevents the conversion of viral RNA into DNA, a critical step in the HIV-1 lifecycle. The downstream effect is a reduction in viral load and a slowdown in the progression of the disease .

Result of Action

The inhibition of the RT enzyme by this compound results in a decrease in HIV-1 replication. This can lead to a reduction in viral load and potentially slow the progression of HIV-1 infection .

Propriétés

IUPAC Name |

6-methylsulfonyl-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3S2/c1-20(16,17)10-4-5-11-12(7-10)19-13(15-11)14-8-9-3-2-6-18-9/h4-5,7,9H,2-3,6,8H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHIZTSJODHBWLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NCC3CCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

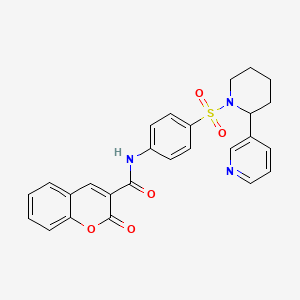

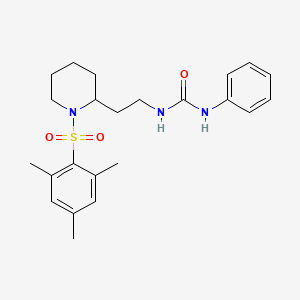

![3-[[2-(Dimethylamino)acetyl]-methylamino]propanamide;hydrochloride](/img/structure/B3012160.png)

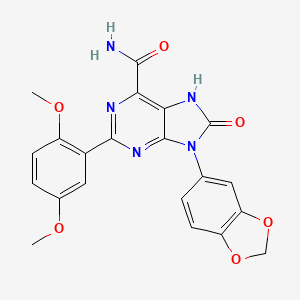

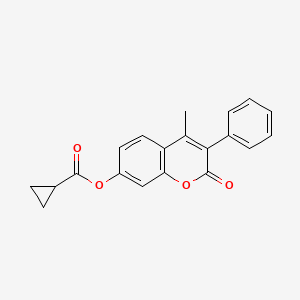

![Methyl 4-[[(1S,2S,9R,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonyl]amino]benzoate](/img/structure/B3012164.png)

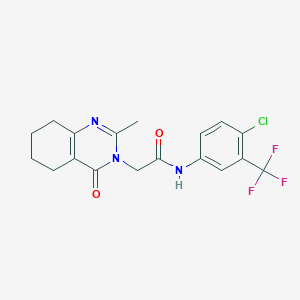

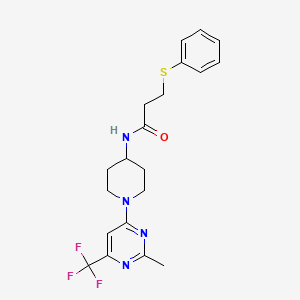

![1-(3-methoxyphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3012167.png)

![N-(2-methoxy-5-methylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3012168.png)

![Methyl 2-[(3-chloropropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B3012182.png)

![3-[(4-isopropylphenyl)sulfonyl]-N-(2-phenylpropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3012183.png)